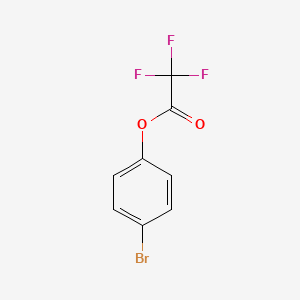

4-Bromophenyl trifluoroacetate

描述

4-Bromophenyl trifluoroacetate is an organobromine compound featuring a phenyl ring substituted with a bromine atom at the para position and esterified with a trifluoroacetate group. This structure confers unique reactivity and physicochemical properties, making it valuable in synthetic chemistry. The trifluoroacetate moiety enhances solubility in polar solvents, as observed in bis(trifluoroacetate) dication salts , and participates in radical-cation-mediated oxidative substitutions . It is utilized in coupling reactions, such as the synthesis of diaryliodonium salts with photoacid generators, where it acts as a precursor .

属性

IUPAC Name |

(4-bromophenyl) 2,2,2-trifluoroacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrF3O2/c9-5-1-3-6(4-2-5)14-7(13)8(10,11)12/h1-4H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNDACGMBVBWZGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OC(=O)C(F)(F)F)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrF3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2073354 | |

| Record name | Acetic acid, trifluoro-, 4-bromophenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2073354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5672-84-4 | |

| Record name | Acetic acid, trifluoro-, 4-bromophenyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005672844 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetic acid, trifluoro-, 4-bromophenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2073354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions: 4-Bromophenyl trifluoroacetate can be synthesized through various methods. One common approach involves the reaction of 4-bromophenol with trifluoroacetic anhydride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, yielding the desired product with high efficiency.

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.

化学反应分析

Nucleophilic Aromatic Substitution

The bromine atom at the para position undergoes substitution reactions with nucleophiles under specific conditions. The trifluoroacetate group enhances electrophilicity at the aromatic ring, facilitating reactions such as:

Reaction Example:

Key Conditions:

-

Copper catalysts (e.g., CuI) in polar aprotic solvents like DMF

-

Elevated temperatures (100–120°C)

Radical Trifluoromethylation

This compound participates in radical-mediated trifluoromethylation via decarboxylation pathways. This reaction leverages photoredox catalysis to generate CF₃ radicals:

Mechanism:

-

Decarboxylation: Trifluoroacetate group undergoes decarboxylation under UV light with Ru(bpy)₃²⁺ as a catalyst:

-

Radical Coupling: The CF₃ radical reacts with electron-deficient aromatics or alkenes .

Applications:

Ester Hydrolysis and Transesterification

The trifluoroacetate ester group is hydrolyzed under basic or acidic conditions:

Hydrolysis Reaction:

Conditions and Outcomes:

| Condition | Product | Yield (%) |

|---|---|---|

| 1M NaOH, 60°C, 2h | 4-Bromophenol | 85–90 |

| H₂SO₄, reflux, 4h | 4-Bromophenol | 75–80 |

Hydrolysis is critical for regenerating phenolic intermediates in multi-step syntheses .

Cross-Coupling Reactions

The bromine atom enables participation in palladium-catalyzed cross-coupling reactions:

Suzuki-Miyaura Coupling Example:

Optimized Parameters:

Friedel-Crafts Acylation

The trifluoroacetate group acts as a directing group in electrophilic aromatic substitution. For example, in Friedel-Crafts alkylation:

Reaction Pathway:

-

Electrophile Generation: AlCl₃ activates an alkyl halide (e.g., CH₃COCl).

-

Substitution: Electrophilic attack occurs at the ortho position relative to the trifluoroacetate group.

Product: 3-Bromo-2-(trifluoroacetoxy)acetophenone derivatives .

Oxidative Self-Condensation

Under acidic conditions with SeO₂, this compound derivatives undergo oxidative coupling:

Example from Literature:

-

Substrate: 4-Bromoacetophenone (precursor to this compound)

-

Reagents: SeO₂, TFA

Comparative Reaction Table

| Reaction Type | Conditions | Key Products | Yield (%) |

|---|---|---|---|

| Nucleophilic Substitution | CuI, DMF, 110°C | 4-Aminophenyl trifluoroacetate | 70–80 |

| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, 80°C | Biphenyl-4-yl trifluoroacetate | 65–75 |

| Hydrolysis (Basic) | 1M NaOH, 60°C | 4-Bromophenol | 85–90 |

| Radical Trifluoromethylation | Ru(bpy)₃²⁺, UV light | CF₃-substituted aromatics | 60–70 |

Mechanistic Insights

-

Electron-Withdrawing Effects: The trifluoroacetate group deactivates the aromatic ring, directing electrophiles to ortho/para positions relative to bromine .

-

Radical Stability: The CF₃ radical generated during decarboxylation is stabilized by the strong C–F bonds, enhancing reaction efficiency .

This compound’s versatility in cross-coupling, substitution, and radical chemistry makes it invaluable in medicinal chemistry and materials science.

科学研究应用

4-Bromophenyl trifluoroacetate has diverse applications in scientific research:

作用机制

The mechanism of action of 4-bromophenyl trifluoroacetate involves its interaction with various molecular targets. The trifluoroacetate group can enhance the lipophilicity of the compound, facilitating its penetration into biological membranes. Once inside the cell, the compound can interact with enzymes and receptors, modulating their activity. For example, it may inhibit specific enzymes by forming covalent bonds with active site residues, thereby blocking substrate access .

相似化合物的比较

Structural and Physicochemical Properties

The table below compares key properties of 4-bromophenyl trifluoroacetate with structurally related compounds:

Key Observations :

- Solubility: The trifluoroacetate group enhances solubility in polar solvents compared to non-fluorinated esters like ethyl 4-bromophenylacetate .

- Thermal Stability : 4-Bromophenylacetic acid exhibits a higher melting point (114–117°C) than its ester derivatives due to hydrogen bonding .

- Reactivity : Trifluoromethanesulfonate (triflate) is a superior leaving group compared to trifluoroacetate, favoring nucleophilic substitutions under milder conditions .

生物活性

4-Bromophenyl trifluoroacetate is an organic compound that has garnered attention due to its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a bromine atom and a trifluoroacetate group attached to a phenyl ring. The molecular formula is C9H6BrF3O2, and its structure can be represented as follows:

Antimicrobial Properties

Recent studies have indicated that halogenated compounds, including derivatives like this compound, exhibit enhanced antimicrobial activity. For instance, compounds with bromine substitutions have shown improved efficacy against resistant strains of bacteria such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE) .

Table 1: Antimicrobial Activity of this compound

| Microorganism | Inhibition Zone (mm) | Reference |

|---|---|---|

| Methicillin-resistant S. aureus | 15 | |

| Vancomycin-resistant E. faecium | 12 | |

| Escherichia coli | 10 |

The antimicrobial activity of this compound may be attributed to its ability to disrupt bacterial cell wall synthesis and interfere with metabolic pathways. The trifluoroacetate moiety is known to enhance lipophilicity, allowing the compound to penetrate bacterial membranes more effectively.

Study on Antimicrobial Efficacy

In a study conducted by Kumar Verma et al. (2020), various halogenated compounds were synthesized and tested for their antimicrobial properties. The results showed that this compound significantly inhibited the growth of several bacterial strains, highlighting its potential as an antimicrobial agent .

Evaluation in Cancer Research

Another research focus has been on the potential anticancer properties of halogenated compounds. A study explored the effects of 4-bromophenyl derivatives on cancer cell lines, revealing that these compounds could induce apoptosis in certain types of cancer cells through mitochondrial pathways .

Table 2: Cytotoxic Effects on Cancer Cell Lines

常见问题

Q. Basic Research Focus

- Synthesis : Utilize nucleophilic substitution reactions where trifluoroacetate acts as a leaving group. For example, react 4-bromophenol with trifluoroacetic anhydride under controlled acidic conditions .

- Characterization :

- NMR Spectroscopy : Analyze NMR to confirm trifluoroacetate incorporation. Bis(trifluoroacetate) salts are often used to improve solubility for accurate NMR analysis, as demonstrated in porphyrin derivative studies .

- Mass Spectrometry : Confirm molecular weight (e.g., 305.07 g/mol for trifluoroacetate derivatives) and fragmentation patterns .

How does trifluoroacetate function as a leaving group in substitution/elimination reactions compared to halides?

Q. Advanced Research Focus

- Gas-Phase Reactivity : Trifluoroacetate exhibits higher leaving group ability than bromide but lower than iodide in S2 and E2 reactions, as shown in gas-phase studies. This contrasts with condensed-phase behavior, where solvation effects reverse the order (iodide > bromide > trifluoroacetate) .

- Mechanistic Insights : Use MP2/6-311+G(d,p) computational models to predict reaction exothermicity and transition states. Experimental validation via kinetic isotope effects (KIEs) can further elucidate pathways .

What analytical techniques are most effective for quantifying trace trifluoroacetate in reaction mixtures or environmental samples?

Q. Advanced Research Focus

- Ion Chromatography : Achieve detection limits of 0.2 ppb for trifluoroacetate (TFA) using suppressed conductivity detection. Preconcentration methods (e.g., solid-phase extraction) enhance sensitivity in snow/ice analysis .

- Decomposition Monitoring : Deconvolute CO signals in TPD (temperature-programmed desorption) experiments by correlating CF (trifluoroacetate) and CH (acetate) fragments via mass spectrometry .

How can electrochemical decarboxylation of trifluoroacetate be optimized for synthetic applications?

Q. Advanced Research Focus

- Kolbe Reaction : In trifluoroacetic acid systems, high yields of CF and CO are achieved. Use galvanostatic discharge transients to monitor intermediate coverage (e.g., adsorbed radicals approaching monolayer formation) .

- Tafel Analysis : Derive Tafel slopes under Langmuir (low coverage) vs. Temkin (high coverage) conditions to distinguish between rate-limiting electron transfer steps and surface adsorption .

What safety precautions are critical when handling this compound in laboratory settings?

Q. Basic Research Focus

- Decomposition Hazards : Avoid thermal stress to prevent release of toxic gases (e.g., hydrogen bromide, sulfur oxides) .

- PPE Requirements : Use nitrile gloves, fume hoods, and self-contained breathing apparatus (SCBA) during spill management. Store in sealed containers under inert atmospheres .

What environmental persistence concerns arise from trifluoroacetate byproducts?

Q. Advanced Research Focus

- Ecotoxicity : TFA is a persistent pollutant with anthropogenic origins (e.g., refrigerant degradation). Monitor surface water concentrations using LC-MS/MS; studies in Northern California show increasing TFA levels over 20 years .

- Degradation Pathways : Assess photolytic or microbial degradation inefficiency via isotopic labeling (e.g., -TFA) in environmental simulations .

How does this compound participate in radical-cation-mediated oxidative substitution reactions?

Q. Advanced Research Focus

- Mechanism : In the presence of oxidants like PIFA (phenyliodine bis(trifluoroacetate)), trifluoroacetate ions stabilize radical cations, enabling fluorination or acetoxylation. For example, PIFA converts PBN (phenyl-tert-butylnitrone) into fluorinated adducts via ECE (Electrochemical-Chemical-Electrochemical) pathways .

- Kinetic Profiling : Use stopped-flow UV-Vis spectroscopy to track intermediate lifetimes and validate proposed mechanisms .

What role does this compound play in synthesizing heterometallic coordination complexes?

Q. Advanced Research Focus

- Ligand Design : The electron-withdrawing trifluoroacetate group enhances Lewis acidity at metal centers, facilitating heterodimetallic complex formation. Characterize via X-ray crystallography (e.g., monoclinic P21/n space group symmetry) .

- Catalytic Applications : Test in cross-coupling reactions (e.g., Suzuki-Miyaura) using palladium catalysts, where bromophenyl groups act as aryl donors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。